

Comparative transcriptomics of cells treated with different odd-chain fatty acids

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A Comparative Guide to the Transcriptomic Effects of Odd-Chain Fatty Acids: Propionate (C3), Pentadecanoic Acid (C15), and Heptadecanoic Acid (C17)

This guide provides a comparative overview of the current understanding of the transcriptomic effects of three odd-chain fatty acids: propionate (C3), pentadecanoic acid (C15), and heptadecanoic acid (C17). The information is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular impacts of these fatty acids. While direct comparative transcriptomic studies are limited, this guide synthesizes available data from individual studies to highlight their distinct and overlapping effects on gene expression and cellular pathways.

Introduction

Odd-chain fatty acids (OCFAs) are characterized by an odd number of carbon atoms. Unlike their even-chain counterparts, the metabolism of OCFAs yields propionyl-CoA in the final round of β -oxidation. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, highlighting a unique metabolic role for these fatty acids. Emerging research has linked OCFAs to various health benefits, including reduced risk of metabolic diseases and anti-cancer properties, sparking interest in their therapeutic potential. This guide focuses on the transcriptomic modifications induced by propionate (C3), a short-chain fatty acid, and the long-chain fatty acids pentadecanoic acid (C15) and heptadecanoic acid (C17).

Data Presentation





Table 1: Comparative Summary of Transcriptomic and

Cellular Effects

Feature	Propionate (C3)	Pentadecanoic Acid (C15)	Heptadecanoic Acid (C17)
Primary Effects	Anti-cancer, modulation of epithelial- mesenchymal transition (EMT)[1][2], induction of apoptosis and cell cycle arrest[3]	Anti-inflammatory, anti-fibrotic, potential anti-cancer activities[2][4]	Potential anti-cancer effects[5]
Key Signaling Pathways	Inhibition of EMT signaling[1][2], modulation of p21 and Survivin expression[3], altered propionate metabolism in cancer[4]	PPARα and MAPK signaling activation[1], JAK-STAT inhibition[4]	PI3K/Akt signaling downregulation[5]
Affected Cell Types	Lung carcinoma cells (A549)[1], breast and lung cancer cells[4], lung cancer cell lines (H1299, H1703)[3]	Mouse liver[1], various human primary cell systems[4]	Non-small-cell lung cancer (NSCLC) cells[5]
Transcriptomic Data	RNA-seq data available[1][6]	RNA-seq data available[1]	Limited to no direct transcriptomic data available; inferences from pathway analysis[5]

Table 2: Differentially Expressed Genes and Biomarkers Modulated by Propionate (C3)



Gene/Biomark er	Cell Type	Direction of Change	Associated Function/Path way	Reference
E-cadherin	A549 Lung Carcinoma	Upregulated	Epithelial marker, cell adhesion	[1]
ZEB1	A549 Lung Carcinoma	Downregulated	Mesenchymal marker, EMT transcription factor	[1]
GRHL1, OVOL2	A549 Lung Carcinoma	Upregulated	Epithelial-specific transcription factors	[1]
p21	H1299, H1703 Lung Cancer	Upregulated	Cell cycle arrest	[3]
Survivin	H1299, H1703 Lung Cancer	Downregulated	Inhibition of apoptosis	[3]
MCEE	Breast and Lung Cancer	Downregulated	Propionate metabolism	[4]

Table 3: Differentially Expressed Genes and Biomarkers Modulated by Pentadecanoic Acid (C15)



Gene/Biomark er	Cell/Tissue Type	Direction of Change	Associated Function/Path way	Reference
Pro-inflammatory biomarkers (IL-6, TNF-α, MCP-1, etc.)	Human primary cell systems	Downregulated	Inflammation	[4]
c-JUN, ERK, JNK, p65	Mouse Liver	Upregulated	MAPK signaling	[1]
Genes related to lipolysis, inflammation, and oxidative stress	Mouse Liver	Upregulated	PPARα and MAPK signaling	[1]

Note: Comprehensive lists of differentially expressed genes for C15 from the cited studies were not fully detailed in the abstracts. The table reflects the reported pathway-level changes.

Experimental Protocols Propionate (C3) Treatment of Lung Carcinoma Cells[1]

- Cell Line: A549 human lung carcinoma cells.
- Treatment: Cells were treated with 5 mM sodium propionate (SP) for 3 and 12 days.
- Transcriptomic Analysis: RNA sequencing (RNA-seq) was performed on SP-treated and control A549 cells. Differentially expressed genes were identified and analyzed.
- Validation: Changes in gene and protein expression were validated using Western blot and immunofluorescence staining for key markers like E-cadherin, ZEB1, GRHL1, and OVOL2.

Pentadecanoic Acid (C15) Treatment in a Mouse Model[1]

Animal Model: Pregnant mice.

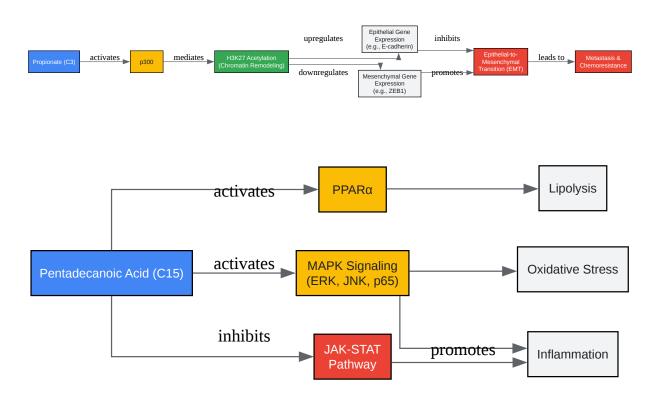


- Treatment: Mice were fed a diet containing 1% pentadecanoic acid (PA) during pregnancy.
- Transcriptomic Analysis: RNA-seq was conducted on the liver tissue of the pregnant mice to investigate the effects of PA on gene expression.
- Pathway Analysis: The study focused on the impact of PA on signaling pathways, particularly PPARα and MAPK, which are involved in lipolysis, inflammation, and oxidative stress.

Heptadecanoic Acid (C17) Treatment of NSCLC Cells[5]

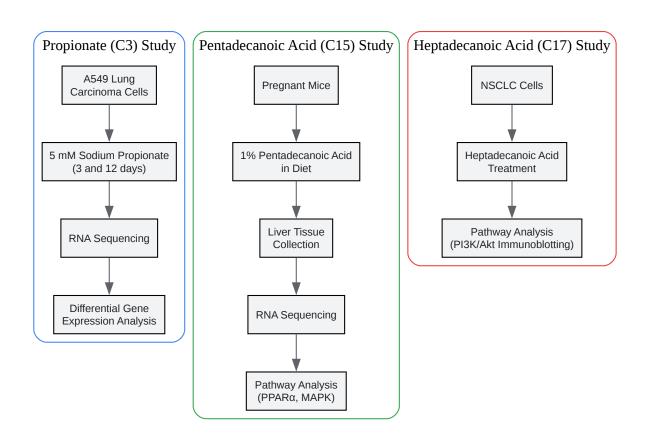
- Cell Lines: Non-small-cell lung cancer (NSCLC) cells.
- Treatment: Cells were treated with heptadecanoic acid.
- Analysis: The study evaluated the effect of C17 on cell proliferation and investigated the
 underlying mechanism by analyzing the PI3K/Akt signaling pathway through methods like
 immunoblotting. Direct transcriptomic analysis was not the primary focus of the cited
 research.

Mandatory Visualization









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• 1. Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling







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